molecular formula C17H13Cl2N3O4S B2726143 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide CAS No. 886937-89-9

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide

Cat. No.: B2726143
CAS No.: 886937-89-9
M. Wt: 426.27
InChI Key: FTXPXIBVFMAOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is a synthetic compound based on the 1,3,4-oxadiazole scaffold, a heterocyclic class known for its diverse biological potential. This high-purity reagent is designed for research applications in medicinal chemistry and drug discovery, particularly in the investigation of novel anticancer agents. Compounds featuring a 1,3,4-oxadiazole core and a benzenesulfonamide group have demonstrated promising in vitro anticancer activity against various human tumor cell lines, including cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancers . The unique structure of this compound, which incorporates a 2,5-dichlorophenyl group and a 4-(ethylsulfonyl)benzamide moiety, is of significant interest for exploring structure-activity relationships (SAR). Researchers are actively studying how variations in the substituents on the oxadiazole ring system impact biological potency and selectivity . The presence of the sulfonamide functional group is particularly noteworthy, as this pharmacophore is found in several FDA-approved drugs and is frequently investigated for its ability to inhibit enzymes like carbonic anhydrases, which are relevant to cancer cell proliferation and metastasis . This product is intended for non-human research purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2N3O4S/c1-2-27(24,25)12-6-3-10(4-7-12)15(23)20-17-22-21-16(26-17)13-9-11(18)5-8-14(13)19/h3-9H,2H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTXPXIBVFMAOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the 1,3,4-oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dichlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the ethylsulfonyl group is added through sulfonation reactions using reagents like ethylsulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce the oxadiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or modified oxadiazole rings. Substitution reactions can introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Neurodegenerative Disorders

Research has indicated that compounds similar to N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide exhibit inhibitory effects on monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease.

  • Mechanism of Action : The compound acts as a selective inhibitor of the MAO-B isoform, which is crucial for the metabolism of neurotransmitters like dopamine. Inhibition of MAO-B can lead to increased levels of dopamine, potentially alleviating symptoms associated with Parkinson's disease .
  • Case Studies : A study highlighted the synthesis and evaluation of oxadiazole derivatives that showed promising MAO-B inhibition with low IC50 values (e.g., 0.036 μM), suggesting their potential as therapeutic agents for neurodegenerative conditions .

Anticancer Properties

The oxadiazole moiety has been recognized for its anticancer properties. Research indicates that compounds containing this structure can induce apoptosis in cancer cells.

  • Mechanism of Action : These compounds may interfere with cellular signaling pathways that regulate cell growth and survival. For instance, they can inhibit specific kinases involved in tumor proliferation .
  • Case Studies : A notable investigation involved screening a library of oxadiazole derivatives against various cancer cell lines, revealing several candidates with significant cytotoxic effects. The study concluded that modifications to the oxadiazole ring could enhance anticancer activity .

The ongoing research into this compound suggests several future directions:

  • Optimization of Pharmacological Properties : Further studies are needed to optimize the pharmacokinetic and pharmacodynamic profiles of this compound to enhance its efficacy and reduce potential side effects.
  • Exploration of Combination Therapies : Investigating the compound's effectiveness in combination with other therapeutic agents could yield synergistic effects, particularly in cancer treatment.

Mechanism of Action

The mechanism of action of N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound can be contextualized by comparing it to analogs within the 1,3,4-oxadiazole and benzamide classes. Below is a detailed analysis:

Structural Analogues with Antifungal Activity

  • LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide) :

    • Structural Differences : Replaces the ethylsulfonyl group with a benzyl(methyl)sulfamoyl moiety and substitutes the dichlorophenyl group with a 4-methoxyphenylmethyl chain.
    • Activity : Exhibits antifungal activity against Candida albicans (MIC: 8 µg/mL) by inhibiting thioredoxin reductase (Trr1), a critical enzyme in redox homeostasis .
    • Advantages : The methoxy group may enhance solubility, but the bulkier sulfamoyl group reduces metabolic stability compared to the ethylsulfonyl group in the target compound.
  • LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide) :

    • Structural Differences : Features a cyclohexyl(ethyl)sulfamoyl group and a furan-2-yl substituent instead of dichlorophenyl.
    • Activity : Shows moderate antifungal efficacy (MIC: 16 µg/mL) but lower cytotoxicity, attributed to the furan ring’s reduced steric hindrance .
    • Limitations : The absence of halogen atoms diminishes electrophilic interactions with enzyme active sites.

Dichlorophenyl-Containing Analogues

  • VNI ((R)-N-(1-(2,4-Dichlorophenyl)-2-(1H-Imidazol-1-yl)Ethyl)-4-(5-Phenyl-1,3,4-Oxadiazol-2-yl)Benzamide) :
    • Structural Differences : Incorporates a 2,4-dichlorophenyl group and an imidazole ring instead of the 2,5-dichlorophenyl/ethylsulfonyl combination.
    • Activity : Targets fungal sterol 14α-demethylase (CYP51) with sub-micromolar inhibition (IC₅₀: 0.12 µM) due to strong coordination with the heme iron .
    • Key Contrast : The 2,5-dichloro substitution in the target compound may alter binding orientation in enzymes compared to VNI’s 2,4-dichloro configuration.

Ethylsulfonyl vs. Other Sulfonamide Derivatives

  • Etobenzanid (N-(2,3-Dichlorophenyl)-4-(Ethoxymethoxy)Benzamide): Structural Differences: Uses an ethoxymethoxy group instead of ethylsulfonyl and a 2,3-dichlorophenyl substituent. agricultural) systems .

Key Research Findings and Implications

  • Substituent Effects: The 2,5-dichlorophenyl group in the target compound may offer superior steric and electronic properties for enzyme inhibition compared to 2,4-dichloro or non-halogenated analogs.
  • Sulfonyl vs. Sulfamoyl : Ethylsulfonyl groups (as in the target compound) generally exhibit higher metabolic stability than sulfamoyl derivatives (e.g., LMM5/LMM11), which are prone to enzymatic cleavage .
  • Unresolved Questions : The exact target and potency of the compound remain uncharacterized. Computational docking studies against fungal CYP51 or Trr1, as performed for VNI and LMM5/LMM11, are recommended to validate hypotheses .

Biological Activity

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzamide core with a 1,3,4-oxadiazole ring and substituents including a dichlorophenyl group and an ethylsulfonyl group . These structural elements are crucial for its biological activity, influencing its interaction with molecular targets.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The oxadiazole ring is known to facilitate binding to target sites, modulating enzymatic activity and leading to various pharmacological effects. The compound's lipophilicity, enhanced by the ethylsulfonyl group, aids in membrane permeability, allowing it to reach intracellular targets effectively.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:

  • Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects against several cancer cell lines including MCF-7 (breast cancer), U-937 (monocytic leukemia), and others. In vitro tests revealed IC50 values in the low micromolar range, indicating potent activity compared to established chemotherapeutics like doxorubicin .
  • Mechanism of Action : Flow cytometry analyses suggest that these compounds induce apoptosis in cancer cells through dose-dependent mechanisms. This involves disruption of cell cycle progression and promotion of DNA damage response pathways .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes involved in various metabolic processes:

  • Cholinesterase Inhibition : Molecular docking studies indicated that the compound could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in treating neurodegenerative diseases such as Alzheimer's .
  • Carbonic Anhydrase Inhibition : Some derivatives have been identified as selective inhibitors of carbonic anhydrases (CAs), which play roles in cancer progression. The most active compounds showed nanomolar inhibition against CA IX .

Table 1: Summary of Biological Activities

Activity TypeAssay TypeCell Lines TestedIC50 Values (µM)Reference
CytotoxicityMTT AssayMCF-70.65
U-9371.5
Enzyme InhibitionCholinesterase AssayAChE0.75
BChE0.85
Carbonic AnhydraseInhibition AssayCA IX0.089

Case Studies

  • Case Study on Anticancer Efficacy : A study evaluated the efficacy of this compound against various cancer cell lines. Results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through intrinsic pathways.
  • Enzyme Interaction Studies : Another research focused on the interaction of this compound with cholinesterases. The results showed that it effectively blocked the active sites of these enzymes, which could be beneficial for therapeutic strategies targeting neurodegenerative diseases.

Q & A

Q. What synthetic routes are optimal for preparing N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(ethylsulfonyl)benzamide, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves multi-step protocols:

Oxadiazole Core Formation : Start with 2,5-dichlorobenzoyl hydrazide, cyclized with cyanogen bromide (BrCN) in methanol to form 5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-amine .

Sulfonation : React 4-(ethylthio)benzoyl chloride with chlorosulfonic acid to introduce the sulfonyl group, followed by oxidation with H2O2/acetic acid to yield 4-(ethylsulfonyl)benzoyl chloride .

Coupling : Use Schotten-Baumann conditions (e.g., THF, NaH) to couple the oxadiazole amine with the sulfonylbenzoyl chloride.
Characterization : Confirm intermediates via <sup>1</sup>H/<sup>13</sup>C NMR (e.g., oxadiazole NH2 at δ 6.8–7.2 ppm) and mass spectrometry (ESI-MS for molecular ion peaks) .

Q. How can purity and structural integrity be validated for this compound?

Methodological Answer:

  • HPLC : Use reverse-phase C18 columns (e.g., 95:5 acetonitrile/water) to assess purity (>95%) .
  • Elemental Analysis : Verify %C, %H, %N to ±0.3% of theoretical values.
  • Thermal Stability : Perform TGA/DSC to confirm decomposition temperatures >200°C, indicating suitability for biological assays .

Advanced Research Questions

Q. What structure-activity relationships (SAR) explain the biological activity of this compound, particularly its ethylsulfonyl substituent?

Methodological Answer:

  • Electron-Withdrawing Effects : The ethylsulfonyl group enhances electrophilicity, improving binding to target enzymes (e.g., fungal CYP51 in sterol biosynthesis) . Compare with analogs like methylsulfonyl () or bromo substituents () to quantify IC50 shifts.
  • In Silico Docking : Use AutoDock Vina to model interactions with fungal CYP51 (PDB: 3L4D). The sulfonyl group forms hydrogen bonds with Thr318 and hydrophobic interactions with Phe228 .

Q. How can contradictory data on antimicrobial efficacy across bacterial strains be resolved?

Methodological Answer:

  • Dose-Response Profiling : Test against Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) strains at 0.1–100 µM. Use fractional inhibitory concentration (FIC) indices to identify synergies with β-lactams .
  • Membrane Permeability : Employ fluorescent probes (e.g., SYTOX Green) to assess if the sulfonyl group enhances penetration in Gram-negative bacteria, which have lower outer membrane permeability .

Q. What experimental designs are recommended for evaluating in vivo pharmacokinetics?

Methodological Answer:

  • ADME Profiling :
    • Solubility : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid.
    • Plasma Stability : Incubate with mouse plasma (37°C, 24h) and quantify via LC-MS/MS .
    • Metabolite ID : Perform hepatic microsome assays (human/murine) with NADPH cofactor; look for sulfone oxidation or oxadiazole ring cleavage .

Q. How can computational methods optimize derivatives for reduced cytotoxicity?

Methodological Answer:

  • QSAR Modeling : Use MOE or Schrodinger to correlate substituents (e.g., chloro, sulfonyl) with toxicity (e.g., HepG2 cell viability). Focus on reducing logP (<3.5) to minimize nonspecific binding .
  • Off-Target Screening : Perform reverse docking against hERG channels (to avoid cardiotoxicity) and cytochrome P450 isoforms (e.g., CYP3A4) .

Specialized Applications

Q. Can this compound serve as a ligand in metal complexes for photophysical studies?

Methodological Answer:

  • Coordination Chemistry : React with IrCl3·3H2O in ethylene glycol to form cyclometalated Ir(III) complexes. Characterize luminescence via UV-Vis (λem ~500–600 nm) and cyclic voltammetry (HOMO/LUMO gaps) .
  • Electroluminescence : Test in OLED devices; the oxadiazole-sulfonyl motif improves electron injection compared to carbazole-based ligands .

Q. What strategies mitigate resistance in antifungal applications?

Methodological Answer:

  • Combination Therapy : Pair with fluconazole (CYP51 inhibitor) at sub-MIC doses to reduce resistance emergence in Candida albicans .
  • Biofilm Disruption : Use crystal violet assays to quantify biofilm inhibition at 10× MIC; the sulfonyl group disrupts extracellular polysaccharide matrices .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.